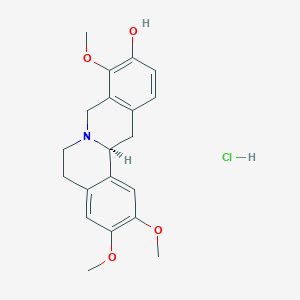
Schefferine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schefferine hydrochloride is an alkaloid compound isolated from the bark of Scheferomitra subaequalis (Anonaceae).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Schefferine hydrochloride involves several steps, including the extraction of the alkaloid from natural sources and subsequent chemical modifications. The extraction process typically involves the use of organic solvents to isolate the alkaloid from the plant material. The isolated alkaloid is then subjected to various chemical reactions to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Schefferine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Schefferine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of alkaloid chemistry and reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use as an analgesic agent due to its ability to inhibit certain pain pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Schefferine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB dependent CXCL1/CXCR2 signaling pathway, which plays a role in inflammation and pain. This inhibition reduces the expression of pro-inflammatory cytokines and chemokines, thereby exerting its analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
Schefferine hydrochloride can be compared with other similar alkaloid compounds, such as:
Corydalmine: Another alkaloid with similar analgesic properties, but with different molecular targets and pathways.
This compound is unique due to its specific molecular structure and the particular pathways it affects, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
2428393-60-4 |
|---|---|
Fórmula molecular |
C20H24ClNO4 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2;/h4-5,9-10,16,22H,6-8,11H2,1-3H3;1H/t16-;/m0./s1 |
Clave InChI |
HRYGJEUMQGYZLO-NTISSMGPSA-N |
SMILES isomérico |
COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |
SMILES canónico |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


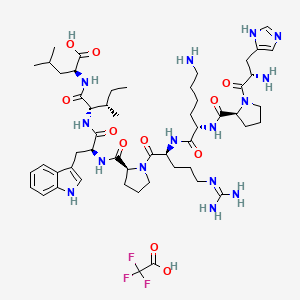


![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
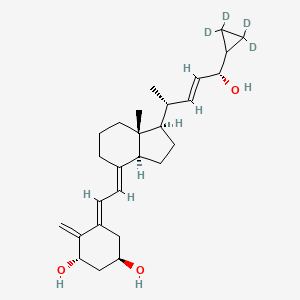

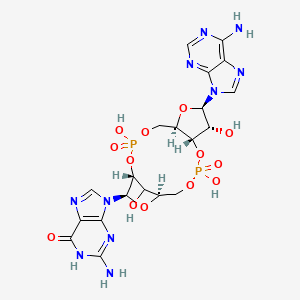

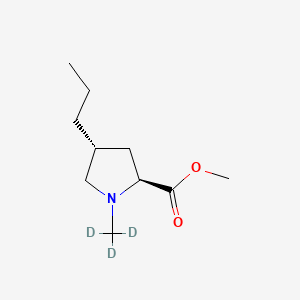
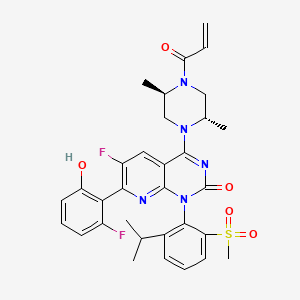
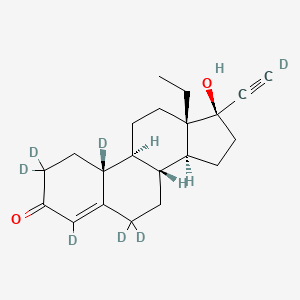
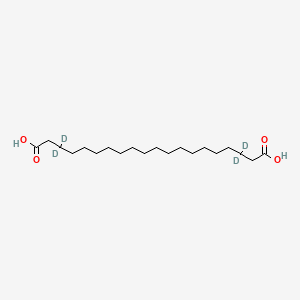

![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
